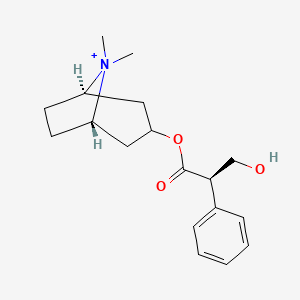
Methylatropine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylatropine is a tropane alkaloid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Methylatropine is utilized in pharmacological research to investigate the effects of cholinergic antagonists on peripheral versus central nervous system activities. Its unique property of being a peripheral antagonist allows researchers to study its effects without influencing central muscarinic receptors.
Peripheral Antagonism in Animal Models
This compound has been extensively used in animal studies to understand its effects on muscarinic receptor activity. For instance, it has been shown to block the peripheral effects of cholinergic agents like scopolamine and atropine without crossing the blood-brain barrier. This characteristic makes it particularly valuable in studies examining peripheral muscarinic toxicity.
Table 1: Comparative Potency of Cholinergic Antagonists
| Compound | Potency (Passive Avoidance Response) |
|---|---|
| Scopolamine | Highest |
| Atropine | Moderate |
| Methylscopolamine | Moderate |
| This compound | Lowest |
The above table illustrates the potency profile of various cholinergic antagonists based on their ability to impair passive avoidance responding in rodent models, highlighting this compound's role as a less potent agent compared to others like scopolamine .
Treatment of Peripheral Disorders
This compound has been investigated for its efficacy in treating conditions characterized by excessive cholinergic activity, such as certain types of epilepsy induced by pilocarpine. In these models, this compound effectively alleviates symptoms without affecting central nervous system functions.
Case Study: Epileptic Models
In studies involving pilocarpine-induced seizures in mice, this compound was administered to assess its impact on seizure activity and peripheral physiological responses. The results indicated that this compound could reduce total fluid secretions induced by pilocarpine while allowing seizures to occur, thus confirming its role as a peripheral antagonist .
Neurological Research
This compound’s ability to selectively block peripheral muscarinic receptors makes it an important tool in neurological research, particularly in understanding the cholinergic system's role in various disorders.
Cognitive Function Studies
Research has demonstrated that this compound can influence cognitive functions in animal models. For example, it has been used to assess memory retention deficits when administered intracerebrally, revealing insights into how peripheral cholinergic blockade affects learning and memory processes.
Table 2: Effects of this compound on Cognitive Functions
| Study Type | Dosage (mg/kg) | Effects Observed |
|---|---|---|
| Passive Avoidance | 10-100 | Impaired retention at higher doses |
| Intracerebral Administration | 0.01 | Significant memory deficits observed |
These findings suggest that while this compound is inactive when delivered peripherally, it can produce significant cognitive effects when administered directly into the central nervous system .
Veterinary Medicine Applications
In veterinary contexts, this compound is employed for its anticholinergic properties to manage conditions such as bradycardia and excessive salivation in animals undergoing anesthesia.
Anesthetic Protocols
Veterinary anesthetists utilize this compound to counteract bradycardia during surgical procedures. Its effectiveness in managing heart rate and salivation has made it a staple in veterinary anesthesia protocols.
Case Study: Anesthesia Management
A study involving dogs undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivation and stabilized heart rates compared to control groups receiving no anticholinergic treatment .
Eigenschaften
CAS-Nummer |
57-69-2 |
|---|---|
Molekularformel |
C18H26NO3+ |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1 |
InChI-Schlüssel |
PIPAJLPNWZMYQA-WFVVYAPDSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Isomerische SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Synonyme |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















